molecular formula C25H22NP B12873423 2-(Diphenylphosphino)-N-methyl-N-phenylaniline

2-(Diphenylphosphino)-N-methyl-N-phenylaniline

Cat. No.: B12873423
M. Wt: 367.4 g/mol
InChI Key: JRNAACPORSRBII-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-N-methyl-N-phenylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline typically involves the reaction of diphenylphosphine with N-methyl-N-phenylaniline under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylphosphine chloride reacts with the Grignard reagent derived from N-methyl-N-phenylaniline . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-methyl-N-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphino)-N-methyl-N-phenylaniline is unique due to its specific structural arrangement, which allows for distinct coordination geometries and reactivity patterns. Its ability to form stable complexes with a variety of metals makes it a versatile ligand in both academic and industrial research .

Properties

Molecular Formula

C25H22NP

Molecular Weight

367.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N-methyl-N-phenylaniline

InChI

InChI=1S/C25H22NP/c1-26(21-13-5-2-6-14-21)24-19-11-12-20-25(24)27(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3

InChI Key

JRNAACPORSRBII-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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